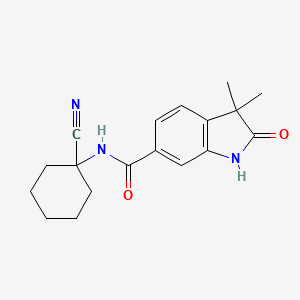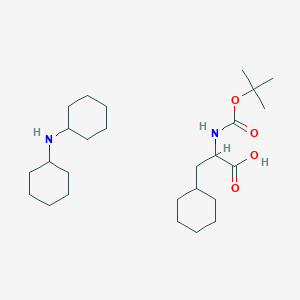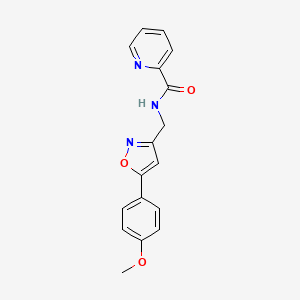
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is attached to a picolinamide group and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the picolinamide group, and the methoxyphenyl group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions .Chemical Reactions Analysis
Isoxazole rings are known to participate in various chemical reactions, often involving the opening of the ring. The picolinamide group could potentially undergo reactions involving the amide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on its functional groups. For example, the presence of the amide group suggests that it might form hydrogen bonds .Applications De Recherche Scientifique
- Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Researchers have investigated the synthesis of isoxazoles using metal-free routes to overcome the limitations associated with metal-catalyzed reactions (e.g., high costs, toxicity, waste generation). These metal-free synthetic strategies offer eco-friendly alternatives for drug development .
- Some 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles have been synthesized and tested for fungicidal activity. Compounds containing halogen and methoxy groups showed promising antifungal effects against specific fungal strains .
- Isoxazole-based compounds have been explored for their catalytic properties. Researchers investigate their potential as nanocatalysts for various chemical transformations, including organic synthesis and green chemistry .
Drug Discovery and Medicinal Chemistry
Antifungal Activity
Materials Science and Nanocatalysis
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, investigation of its biological activity, and study of its physical and chemical properties. It could also be interesting to explore its potential applications, for example in medicine or as a building block for more complex molecules .
Propriétés
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-7-5-12(6-8-14)16-10-13(20-23-16)11-19-17(21)15-4-2-3-9-18-15/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFWMXRWLOOSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708769.png)
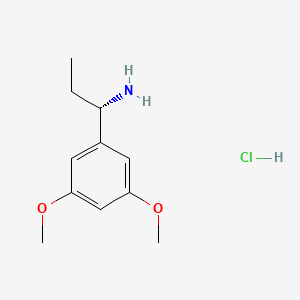
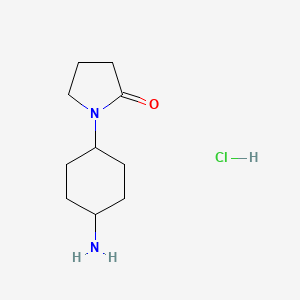
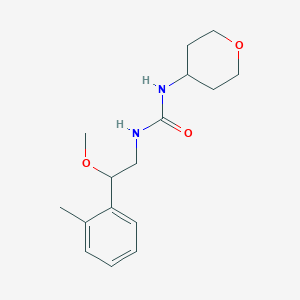
![4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2708776.png)
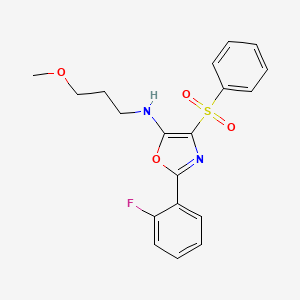


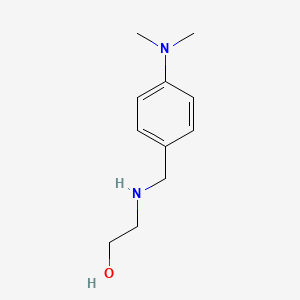
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2708783.png)
